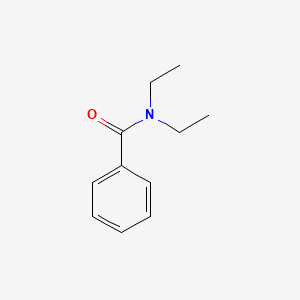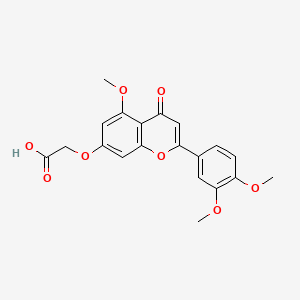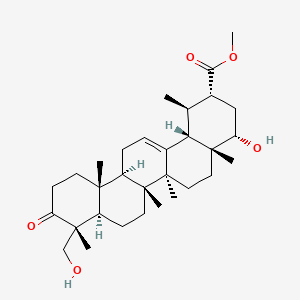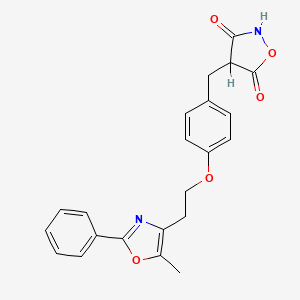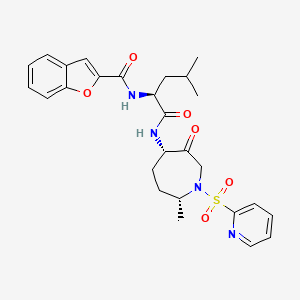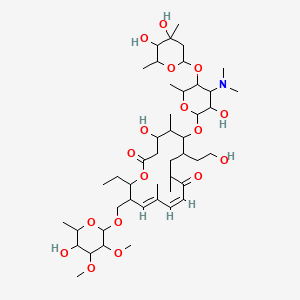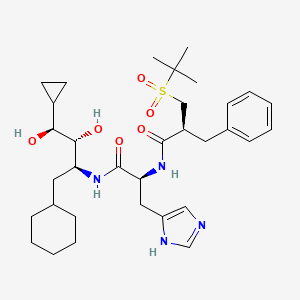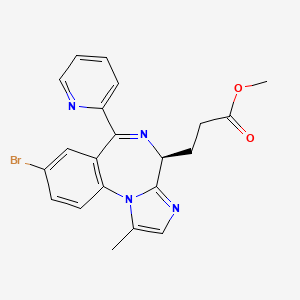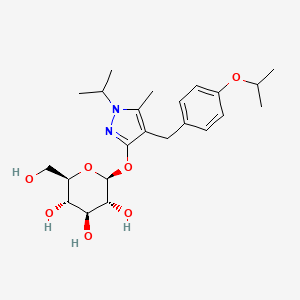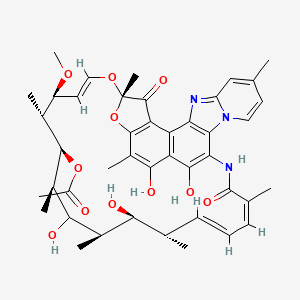
Rifaximin
Overview
Description
Rifaximin is a non-absorbable, broad-spectrum antibiotic primarily used to treat gastrointestinal diseases. It belongs to the rifamycin family of antibiotics and was first approved in Italy in 1987. Since then, it has been licensed in over 30 countries for treating conditions such as travelers’ diarrhea, irritable bowel syndrome, and hepatic encephalopathy .
Mechanism of Action
Rifaximin, also known as Rifaxidin, is a semisynthetic, rifamycin-based non-systemic antibiotic . It has a broad spectrum of antibacterial activity and is primarily used for the treatment of gastrointestinal bacterial infections .
Target of Action
This compound’s primary target is the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .
Mode of Action
This compound acts by inhibiting RNA synthesis in susceptible bacteria. It achieves this by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks translocation, a critical step in the transcription process, thereby stopping transcription .
Pharmacokinetics
This compound exhibits poor and variable absorption, making it unsuitable for treating systemic bacterial infections . The systemic exposure of this compound is dose-proportional over a dosage range of 200–400 mg .
Result of Action
The action of this compound results in the inhibition of bacterial growth, thereby treating infections caused by susceptible bacteria . It is effective in treating gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reducing the recurrence of overt hepatic encephalopathy .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, bile acids appear to solubilize this compound in a dose-dependent manner, increasing the drug’s antimicrobial effect . Furthermore, the effective drug concentration within the intestinal environment can impact the inhibitory effect on ammonia-producing bacteria .
Biochemical Analysis
Biochemical Properties
Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .
Transport and Distribution
This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .
Preparation Methods
Rifaximin is synthesized from rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, which is a fermentation product from the microorganism Amycolatopsis mediterranei . The industrial production of this compound involves dissolving raw this compound in a water-soluble organic solvent like ethanol at reflux, then adding water to achieve a final mixed solvent ratio of about 7:3 (v/v). The solution is then cooled to 35-40°C until crystallization commences, followed by further cooling with stirring to 0°C. The crystallized material is then recovered and dried to a water content of between 2.5% and 5.0% .
Chemical Reactions Analysis
Rifaximin undergoes various chemical reactions, including:
Oxidation: This compound can be subjected to oxidative degradation, which does not interfere with its quantification.
Substitution: This compound’s structure allows for substitution reactions, particularly involving its aromatic rings and amine groups.
Common reagents and conditions used in these reactions include acidic, basic, neutral, oxidative, and photolytic conditions . The major products formed from these reactions are typically degradation products that do not interfere with the stability and efficacy of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Rifaximin is a structural analog of rifampin, another rifamycin-based antibiotic. this compound is non-systemic and acts locally in the gut, which reduces its systemic side effects and makes it suitable for treating gastrointestinal conditions . Similar compounds include:
Rifampin: Used for systemic infections but has more systemic side effects.
Vedolizumab: An integrin receptor antagonist used for inflammatory bowel diseases.
Adalimumab: A TNF-alpha inhibitor used for various inflammatory conditions.
This compound’s uniqueness lies in its non-absorbable nature and localized action in the gut, making it highly effective for gastrointestinal diseases with minimal systemic absorption .
Properties
Key on ui mechanism of action |
Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. |
|---|---|
CAS No. |
80621-81-4 |
Molecular Formula |
C43H51N3O11 |
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
InChI Key |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Isomeric SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
80621-81-4 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
7.38e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


